molecular formula C14H11ClN2O4 B6415703 6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid CAS No. 1261905-83-2

6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6415703
CAS No.: 1261905-83-2
M. Wt: 306.70 g/mol
InChI Key: PRMOBRCFQQWMEX-UHFFFAOYSA-N
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Description

6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridinecarboxylic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Chemical Reactions Analysis

6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Amino-3-(4-chloro-3-methoxycarbonylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-amino-3-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(20)9-6-7(2-4-10(9)15)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMOBRCFQQWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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